3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one 3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 946254-37-1
VCID: VC4444932
InChI: InChI=1S/C22H17F3N2O2/c23-22(24,25)17-7-3-5-15(13-17)14-26-11-4-8-18(20(26)28)21(29)27-12-10-16-6-1-2-9-19(16)27/h1-9,11,13H,10,12,14H2
SMILES: C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C22H17F3N2O2
Molecular Weight: 398.385

3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one

CAS No.: 946254-37-1

Cat. No.: VC4444932

Molecular Formula: C22H17F3N2O2

Molecular Weight: 398.385

* For research use only. Not for human or veterinary use.

3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one - 946254-37-1

Specification

CAS No. 946254-37-1
Molecular Formula C22H17F3N2O2
Molecular Weight 398.385
IUPAC Name 3-(2,3-dihydroindole-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Standard InChI InChI=1S/C22H17F3N2O2/c23-22(24,25)17-7-3-5-15(13-17)14-26-11-4-8-18(20(26)28)21(29)27-12-10-16-6-1-2-9-19(16)27/h1-9,11,13H,10,12,14H2
Standard InChI Key VVTGKXYGIJVDKO-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition and Functional Groups

The molecular formula of 3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is C23H17F3N2O2, derived from systematic naming conventions. The structure comprises:

  • A pyridin-2(1H)-one core, a lactam ring known for its hydrogen-bonding capacity and metabolic stability.

  • An indoline-1-carbonyl group attached at position 3, introducing a fused bicyclic system with a secondary amide linkage.

  • A 3-(trifluoromethyl)benzyl substituent at position 1, contributing hydrophobic and electron-withdrawing effects .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H17F3N2O2
Molecular Weight422.39 g/mol
Hybridizationsp²/sp³ (aromatic and aliphatic regions)
Key Functional GroupsLactam, carbonyl, trifluoromethyl

The trifluoromethyl group enhances lipid solubility and metabolic resistance, while the lactam and carbonyl groups facilitate hydrogen bonding, influencing solubility and target interactions .

Stereochemical Considerations

Although crystallographic data for this specific compound are unavailable, analogous structures, such as ethyl 3-(1-methyl-1H-indole-2-carbonyl), exhibit planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain . For the target molecule, the indoline carbonyl likely adopts a Z-configuration due to conjugation with the pyridinone ring, while the benzyl group’s trifluoromethyl moiety occupies a para position relative to the methylene bridge .

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

Disconnection of the target molecule suggests three key fragments:

  • Pyridin-2(1H)-one core: Accessible via cyclization of β-ketoamides or oxidation of piperidinones.

  • Indoline-1-carbonyl group: Derived from indoline carboxylic acid or its activated esters.

  • 3-(Trifluoromethyl)benzyl substituent: Introduced via alkylation using 3-(trifluoromethyl)benzyl bromide .

Proposed Synthetic Route

A plausible synthesis involves:

  • Formation of the pyridinone core: Reacting γ-ketoamide precursors under acidic or thermal conditions to induce cyclodehydration, as demonstrated in the synthesis of 2-CF3-3-benzylindoles .

  • Coupling with indoline-1-carbonyl chloride: Using Schotten-Baumann conditions to acylate the pyridinone nitrogen.

  • N-Alkylation with 3-(trifluoromethyl)benzyl bromide: Employing a base like potassium carbonate in DMF to introduce the benzyl group .

Critical Reaction Insights

  • Reductive cyclization: Analogous to the NH4HCO2-Pd/C system used for nitro group reduction in indole synthesis , this method could stabilize intermediates during pyridinone formation.

  • Steric effects: The bulky trifluoromethyl group may necessitate prolonged reaction times or elevated temperatures for complete alkylation .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s log P (octanol-water partition coefficient) is estimated at 2.8–3.5, indicating moderate lipophilicity due to the trifluoromethyl group. Aqueous solubility is likely limited (<1 mg/mL) but may improve in polar aprotic solvents like DMSO or DMF .

Thermal and Oxidative Stability

  • Thermal stability: Predicted decomposition temperature exceeds 200°C, based on analogous indole and pyridinone derivatives .

  • Oxidative sensitivity: The benzylic position adjacent to the trifluoromethyl group may undergo radical-mediated degradation under prolonged UV exposure .

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